molecular formula C11H11N3O3 B1492195 Ethyl 6-(5-methyl-1,2-oxazol-4-yl)pyrimidine-4-carboxylate CAS No. 2098007-35-1

Ethyl 6-(5-methyl-1,2-oxazol-4-yl)pyrimidine-4-carboxylate

Cat. No.: B1492195
CAS No.: 2098007-35-1
M. Wt: 233.22 g/mol
InChI Key: VXIWAAXRJMOHQQ-UHFFFAOYSA-N
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Description

Ethyl 6-(5-methyl-1,2-oxazol-4-yl)pyrimidine-4-carboxylate is a chemical compound belonging to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring structure. This compound is characterized by its unique molecular structure, which includes a pyrimidine ring substituted with a 5-methyl-1,2-oxazol-4-yl group and an ethyl carboxylate group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as ethyl cyanoacetate and 5-methyl-1,2-oxazole-4-carbaldehyde.

  • Reaction Steps: The synthesis involves a Knoevenagel condensation reaction followed by cyclization to form the pyrimidine ring. The reaction conditions include the use of a base such as piperidine and a solvent like ethanol.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. Process intensification techniques and green chemistry principles are often employed to minimize waste and improve efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the carboxylate group to an alcohol or amine.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines or alcohols are used in the presence of a base.

Major Products Formed:

  • Oxidation Products: Carboxylic acids or ketones.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Various pyrimidine derivatives.

Scientific Research Applications

Ethyl 6-(5-methyl-1,2-oxazol-4-yl)pyrimidine-4-carboxylate has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer.

  • Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Ethyl 6-(5-methyl-1,2-oxazol-4-yl)pyrimidine-4-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 6-(5-methyl-1,2-oxazol-4-yl)pyrimidine-4-carboxylate is compared with other similar compounds such as:

  • Ethyl 6-(3-methyl-1,2-oxazol-4-yl)pyrimidine-4-carboxylate

  • Ethyl 6-(5-methyl-1,3-oxazol-4-yl)pyrimidine-4-carboxylate

  • Ethyl 6-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxylate

These compounds differ in the position and type of substituents on the oxazole ring, leading to variations in their chemical properties and biological activities

Properties

IUPAC Name

ethyl 6-(5-methyl-1,2-oxazol-4-yl)pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-3-16-11(15)10-4-9(12-6-13-10)8-5-14-17-7(8)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIWAAXRJMOHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NC(=C1)C2=C(ON=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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